molecular formula C19H22ClNO B12642237 Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-

Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-

Cat. No.: B12642237
M. Wt: 315.8 g/mol
InChI Key: CVKXGRRJHJHUFY-UHFFFAOYSA-N
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Description

Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-chlorophenylmethyl group and a 2-phenylethyl group. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with 4-chlorobenzyl chloride, followed by the addition of a 2-phenylethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound is investigated for its potential use in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)morpholine

InChI

InChI=1S/C19H22ClNO/c20-18-9-6-17(7-10-18)14-21-12-13-22-19(15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10,19H,8,11-15H2

InChI Key

CVKXGRRJHJHUFY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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